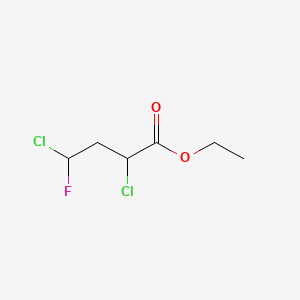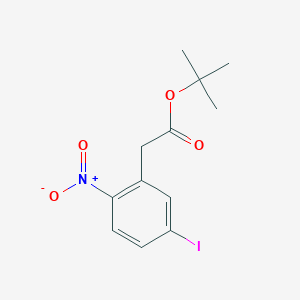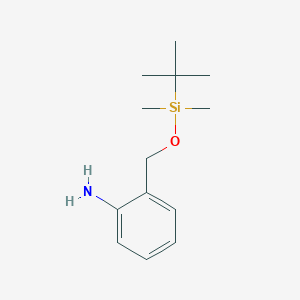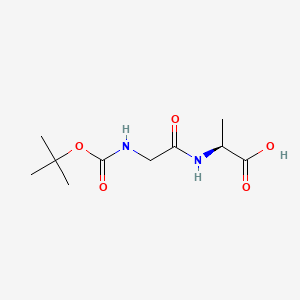
Ethyl 2,4-dichloro-4-fluorobutyrate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dichloro-4-fluorobutyrate (DCF) is an organic compound used in laboratories for a variety of scientific applications. DCF is an alkyl ester of 2,4-dichloro-4-fluorobutanoic acid and is commonly used in the synthesis of organic compounds and as a reagent in organic chemistry. DCF is a colorless liquid with a boiling point of 130°C and a melting point of -95°C. It is insoluble in water but soluble in most organic solvents.
Applications De Recherche Scientifique
Ethyl 2,4-dichloro-4-fluorobutyrate, 98% has been used in a variety of scientific research applications such as in the synthesis of organic compounds, as a reagent in organic chemistry, as a solvent in chromatography, and as a catalyst in chemical reactions. Ethyl 2,4-dichloro-4-fluorobutyrate, 98% has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, Ethyl 2,4-dichloro-4-fluorobutyrate, 98% has been used in the preparation of polymers, surfactants, and other materials.
Mécanisme D'action
Ethyl 2,4-dichloro-4-fluorobutyrate, 98% works through a variety of mechanisms. It acts as a solvent, allowing for the dissolution of organic compounds. It also acts as a catalyst, speeding up the rate of chemical reactions and increasing the yield of the desired product. Ethyl 2,4-dichloro-4-fluorobutyrate, 98% can also act as a proton donor or acceptor, allowing for the formation of new chemical bonds.
Biochemical and Physiological Effects
Ethyl 2,4-dichloro-4-fluorobutyrate, 98% is generally considered to be non-toxic and has low acute toxicity. However, it can cause skin and eye irritation when exposed to large concentrations. It can also be absorbed through the skin and can cause systemic effects. In laboratory experiments, it can cause irritation of the respiratory tract and can be hazardous if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2,4-dichloro-4-fluorobutyrate, 98% has several advantages when used in laboratory experiments. It has a low boiling point, allowing for rapid distillation of organic compounds. It is also a good solvent for organic compounds, allowing for the dissolution of many compounds. Additionally, it can be used as a catalyst in chemical reactions, increasing the rate of reaction and the yield of the desired product.
One limitation of Ethyl 2,4-dichloro-4-fluorobutyrate, 98% is its low solubility in water. This can make it difficult to use in aqueous solutions. Additionally, it can cause skin and eye irritation and can be hazardous if inhaled. It is also flammable and should be handled with care.
Orientations Futures
Ethyl 2,4-dichloro-4-fluorobutyrate, 98% has a variety of potential future applications. It could be used in the synthesis of new pharmaceuticals, pesticides, and other chemicals. It could also be used in the synthesis of polymers, surfactants, and other materials. Additionally, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new solvents for organic compounds.
Méthodes De Synthèse
Ethyl 2,4-dichloro-4-fluorobutyrate, 98% can be synthesized through the reaction of 2,4-dichloro-4-fluorobutanoic acid and ethyl alcohol. This reaction is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or phosphoric acid. The reaction is exothermic and proceeds at a temperature of around 80°C. The reaction produces a colorless liquid that is then purified by distillation.
Propriétés
IUPAC Name |
ethyl 2,4-dichloro-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2FO2/c1-2-11-6(10)4(7)3-5(8)9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVRKEUONCGUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)











